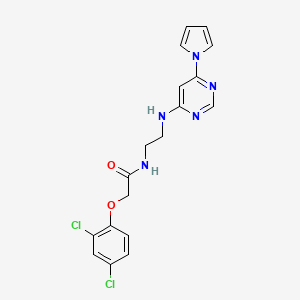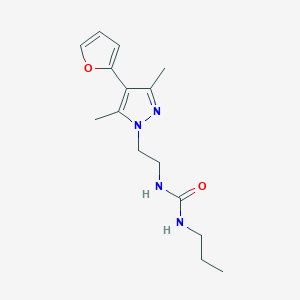
N-(3,5-dimethylphenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of pyridine, which is a basic heterocyclic organic compound. Similar compounds are often used in the synthesis of pharmaceuticals and fine chemicals .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. These include a pyridine ring, an amide group, and several methyl and methoxy groups .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on the specific arrangement of its atoms and the nature of its functional groups. Some general properties might include its solubility in various solvents, its melting and boiling points, and its reactivity .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Methodologies
Research on related dihydropyridine derivatives demonstrates their utility in organic synthesis, particularly in the synthesis of heterocyclic compounds. For instance, studies have shown the effectiveness of palladium-catalyzed oxidative cyclization-alkoxycarbonylation reactions in producing various heterocyclic derivatives, including dihydropyridinones and tetrahydropyridinediones, from yn-1-ones under oxidative carbonylation conditions (Bacchi et al., 2005). Such methodologies underscore the relevance of dihydropyridine derivatives in constructing complex organic frameworks, potentially including N-(3,5-dimethylphenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide .
Polymer Science
In polymer science, the synthesis and characterization of novel polymers incorporating heterocyclic units derived from pyridine and its analogs have been explored. Aromatic polyamides with pendent dimethoxy-substituted triphenylamine units exhibit noteworthy electrochromic properties and thermal stability, suggesting the significance of pyridine derivatives in the development of functional polymeric materials (Chang & Liou, 2008). These findings highlight the potential of N-(3,5-dimethylphenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide in the design and synthesis of new polymeric materials with advanced properties.
Wirkmechanismus
Target of Action
Compounds with similar structures have been found to interact with tyrosine-protein kinase syk . This protein plays a crucial role in immune cell signaling and has been implicated in several immune disorders when dysregulated.
Mode of Action
It’s worth noting that similar compounds have been shown to inhibit cholinesterase or acetylcholinesterase (ache) enzymes . These enzymes are critical for nerve function, and their inhibition can lead to a variety of neurological effects.
Biochemical Pathways
Given its potential interaction with tyrosine-protein kinase syk, it may influence pathways related to immune response .
Result of Action
Compounds with similar structures have been tested against a549 and hepg2 cell lines for in vitro anticancer activity .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(3,5-dimethylphenyl)-4-methoxy-1-methyl-6-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-10-5-11(2)7-12(6-10)17-16(20)13-9-18(3)15(19)8-14(13)21-4/h5-9H,1-4H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPHPVYXERUMXDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=CN(C(=O)C=C2OC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethylphenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-chloro-N-{4-[(2-chlorophenyl)sulfonyl]phenyl}-4-(methylsulfonyl)benzenecarboxamide](/img/structure/B2539194.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2539195.png)
![2-[benzyl-[(E)-2-phenylethenyl]sulfonylamino]-N-(4-piperidin-1-ylphenyl)acetamide](/img/structure/B2539196.png)
![(1S,3R,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B2539197.png)

![2-{[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]thio}-3-(2-phenylethyl)[1]benzothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2539200.png)

![2-(4-Benzhydrylpiperazino)-6-(tert-butylsulfonyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B2539203.png)


![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2539210.png)
![N-(3,5-dimethylphenyl)-2-[[2-oxo-1-(pyridin-4-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2539213.png)
